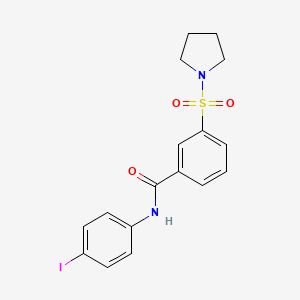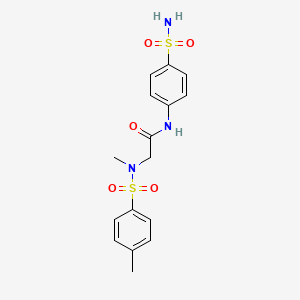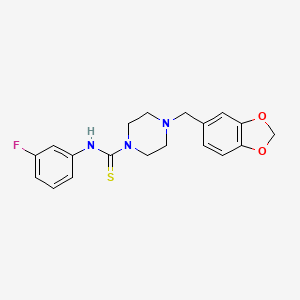
N-(3-fluorophenyl)-3-pyrrolidin-1-ylsulfonylbenzamide
概要
説明
N-(3-fluorophenyl)-3-pyrrolidin-1-ylsulfonylbenzamide: is a synthetic organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a fluorophenyl group, a pyrrolidinyl group, and a sulfonylbenzamide moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-fluorophenyl)-3-pyrrolidin-1-ylsulfonylbenzamide typically involves the following steps:
Amidation Reaction: The initial step involves the reaction of 3-fluorophenylamine with a suitable sulfonyl chloride to form the corresponding sulfonamide intermediate.
Coupling Reaction: The sulfonamide intermediate is then coupled with a benzoyl chloride derivative in the presence of a base such as triethylamine to yield the final product.
Industrial Production Methods: Industrial production of this compound may involve optimization of reaction conditions such as temperature, solvent choice, and reaction time to maximize yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance scalability and reproducibility.
化学反応の分析
Types of Reactions:
Oxidation: N-(3-fluorophenyl)-3-pyrrolidin-1-ylsulfonylbenzamide can undergo oxidation reactions, particularly at the pyrrolidinyl group, leading to the formation of N-oxide derivatives.
Reduction: The compound can be reduced under mild conditions to yield the corresponding amine derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used as oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Halogenating agents such as bromine or iodine can be used for electrophilic aromatic substitution.
Major Products:
Oxidation: N-oxide derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated derivatives.
科学的研究の応用
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties. Its ability to interact with biological targets makes it a candidate for drug development.
Medicine: Research has explored the use of this compound in the development of new therapeutic agents, particularly in the treatment of bacterial infections and cancer.
Industry: In the industrial sector, N-(3-fluorophenyl)-3-pyrrolidin-1-ylsulfonylbenzamide is used in the synthesis of specialty chemicals and advanced materials.
作用機序
The mechanism of action of N-(3-fluorophenyl)-3-pyrrolidin-1-ylsulfonylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity or modulate receptor function. This interaction can disrupt key biological pathways, leading to the desired therapeutic effects.
類似化合物との比較
3-bromo-N-(3-fluorophenyl)benzenesulfonamide: This compound shares the sulfonamide and fluorophenyl groups but differs in the presence of a bromine atom.
N-(3-fluorophenyl)-2-(pyridin-4-yl)quinazolin-4-amine: This compound contains a quinazoline moiety instead of the benzamide group.
N-(3-fluorophenyl)-N’-(2-thiazolyl)urea: This compound features a thiazole ring and a urea linkage.
Uniqueness: N-(3-fluorophenyl)-3-pyrrolidin-1-ylsulfonylbenzamide is unique due to the presence of the pyrrolidinyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its biological activity and chemical reactivity, making it a valuable compound for research and development.
特性
IUPAC Name |
N-(3-fluorophenyl)-3-pyrrolidin-1-ylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN2O3S/c18-14-6-4-7-15(12-14)19-17(21)13-5-3-8-16(11-13)24(22,23)20-9-1-2-10-20/h3-8,11-12H,1-2,9-10H2,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDOZTCDXIYFYKE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=CC(=C2)C(=O)NC3=CC(=CC=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-({3-ethoxy-4-[2-(morpholin-4-yl)-2-oxoethoxy]phenyl}methylidene)-1,3-diazinane-2,4,6-trione](/img/structure/B3665126.png)
![ETHYL 2-{[(2-METHOXYPHENYL)CARBAMOTHIOYL]AMINO}-5,5-DIMETHYL-4H,5H,7H-THIENO[2,3-C]PYRAN-3-CARBOXYLATE](/img/structure/B3665144.png)
![3-[(4-Bromophenyl)sulfamoyl]-4-fluorobenzoic acid](/img/structure/B3665146.png)
![N-(4-chlorophenyl)-3-[(4-ethoxyphenyl)sulfamoyl]benzamide](/img/structure/B3665154.png)
![N-(2-fluorophenyl)-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine-1-carbothioamide](/img/structure/B3665175.png)
![1-[5-(4-Chlorophenyl)sulfonyl-2-methylphenyl]sulfonyl-4-methylpiperidine](/img/structure/B3665178.png)
![methyl {4-[(Z)-(3-{2-[(2-fluorophenyl)amino]-2-oxoethyl}-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}acetate](/img/structure/B3665183.png)
![3-[3,5-Bis(trifluoromethyl)anilino]-5,5-dimethylcyclohex-2-en-1-one](/img/structure/B3665186.png)

![N-({[2-(aminocarbonyl)phenyl]amino}carbonothioyl)-2-bromobenzamide](/img/structure/B3665197.png)
![2-(4-methylphenoxy)-N-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]acetamide](/img/structure/B3665210.png)


![methyl 4-[5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoate](/img/structure/B3665219.png)
